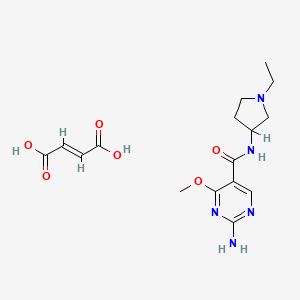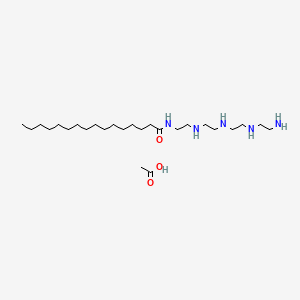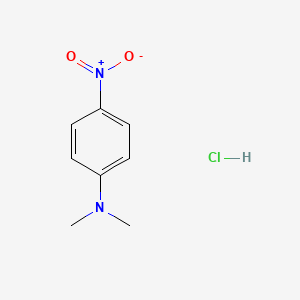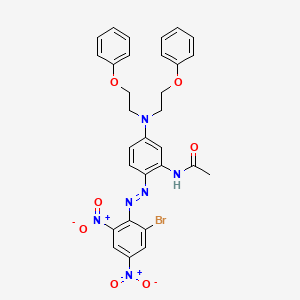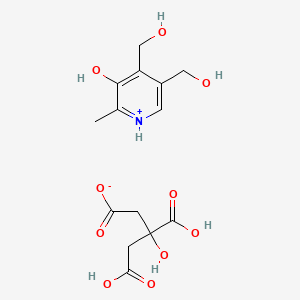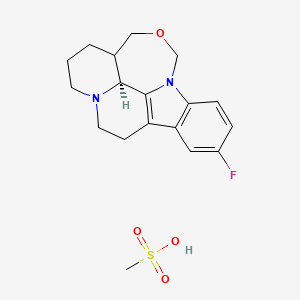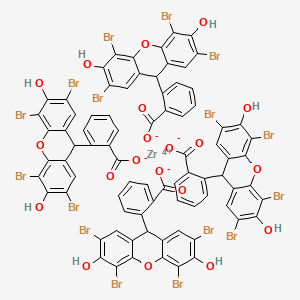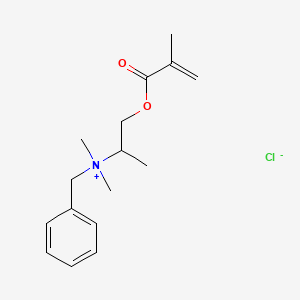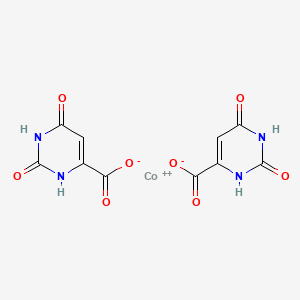
cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that features cobalt in its +2 oxidation state complexed with 2,4-dioxo-1H-pyrimidine-6-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of cobalt salts with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add 2,4-dioxo-1H-pyrimidine-6-carboxylic acid. The mixture is stirred and heated to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and filtration are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state.
Reduction: The cobalt center can be reduced to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .
Scientific Research Applications
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. These interactions can affect biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Cobalt(2+);2,4-dioxo-1H-pyrimidine-5-carboxylate
- Cobalt(2+);2,4-dioxo-1H-pyrimidine-4-carboxylate
Uniqueness
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate is unique due to its specific coordination environment and the presence of the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligand. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
94333-37-6 |
|---|---|
Molecular Formula |
C10H6CoN4O8 |
Molecular Weight |
369.11 g/mol |
IUPAC Name |
cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/2C5H4N2O4.Co/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI Key |
NFPPGRBGKMLOFD-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

